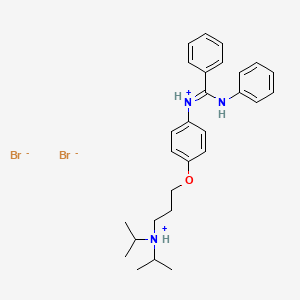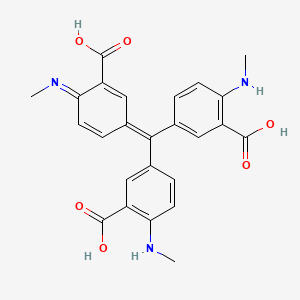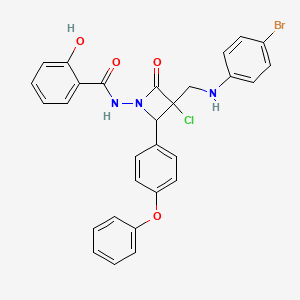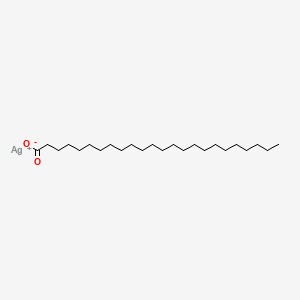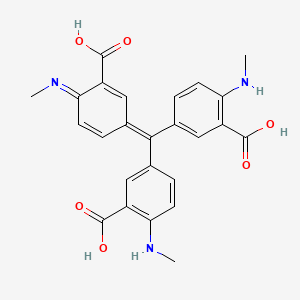
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium is a heterocyclic organic compound with the molecular formula C24H21N3O6 and a molecular weight of 462.47 g/mol . This compound is characterized by its unique structure, which includes carboxylate and methylamino groups attached to a phenyl ring, forming a methylium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium typically involves the reaction of 3-carboxy-4-(methylamino)phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like NaOH. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium include:
- Bis(3-carboxy-4-(methylamino)phenyl)methane
- Bis(3-carboxy-4-(methylamino)phenyl)ethane
- Bis(3-carboxy-4-(methylamino)phenyl)propane
Uniqueness
What sets this compound apart from similar compounds is its unique methylium ion structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
85049-98-5 |
|---|---|
Formule moléculaire |
C25H23N3O6 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
5-[[3-carboxy-4-(methylamino)phenyl]-(3-carboxy-4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C25H23N3O6/c1-26-19-7-4-13(10-16(19)23(29)30)22(14-5-8-20(27-2)17(11-14)24(31)32)15-6-9-21(28-3)18(12-15)25(33)34/h4-12,26-27H,1-3H3,(H,29,30)(H,31,32)(H,33,34) |
Clé InChI |
ZULHMUBGFATPLG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)C(=C2C=CC(=NC)C(=C2)C(=O)O)C3=CC(=C(C=C3)NC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
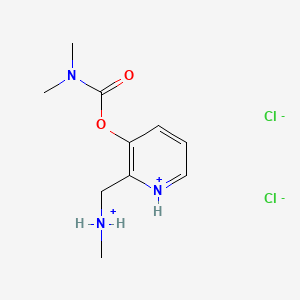



![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
